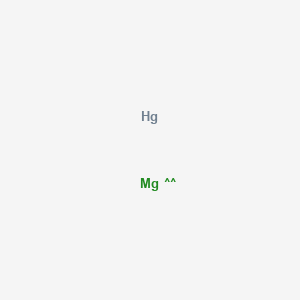
Magnesium--mercury (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium–mercury (1/1) is an intermetallic compound formed by the combination of magnesium and mercury in a 1:1 ratio. This compound is part of the broader category of amalgams, which are alloys of mercury with other metals. Magnesium–mercury amalgams have unique properties that make them of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium–mercury (1/1) can be synthesized through the direct reaction of elemental magnesium with mercury. The reaction typically occurs at room temperature and does not require any special catalysts or solvents. The process involves the dissolution of magnesium in mercury, forming the amalgam.
Industrial Production Methods: In an industrial setting, the preparation of magnesium–mercury amalgam can be scaled up by using larger quantities of the reactants. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The amalgam is then purified through filtration and distillation to remove any unreacted mercury.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium–mercury (1/1) undergoes several types of chemical reactions, including:
Oxidation: The amalgam can be oxidized to form magnesium oxide and mercury oxide.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The amalgam can participate in substitution reactions where magnesium is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Other metal salts or compounds can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Magnesium oxide (MgO) and mercury oxide (HgO).
Reduction: Elemental mercury and reduced products of the reactants.
Substitution: New metal amalgams and free magnesium.
Wissenschaftliche Forschungsanwendungen
Magnesium–mercury (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of high-purity magnesium and in the manufacture of specialized alloys.
Wirkmechanismus
The mechanism of action of magnesium–mercury (1/1) involves the interaction of magnesium and mercury atoms at the molecular level. The amalgam can donate electrons to other compounds, facilitating redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The amalgam can transfer electrons to other molecules, reducing them.
Catalysis: It can act as a catalyst in various chemical reactions, lowering the activation energy and increasing the reaction rate.
Vergleich Mit ähnlichen Verbindungen
Magnesium–mercury (1/1) can be compared with other similar compounds, such as:
Magnesium–zinc (1/1): Another intermetallic compound with similar properties but different reactivity.
Magnesium–cadmium (1/1): Similar in structure but has different applications and chemical behavior.
Magnesium–lead (1/1): Another amalgam with unique properties and uses.
Uniqueness: Magnesium–mercury (1/1) is unique due to its specific combination of magnesium and mercury, which imparts distinct chemical and physical properties. Its ability to act as both a reducing agent and a catalyst makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12055-29-7 |
|---|---|
Molekularformel |
HgMg |
Molekulargewicht |
224.90 g/mol |
IUPAC-Name |
magnesium;mercury |
InChI |
InChI=1S/Hg.Mg |
InChI-Schlüssel |
AWLITQJUQFXBFV-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Hg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


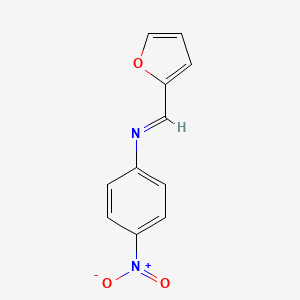
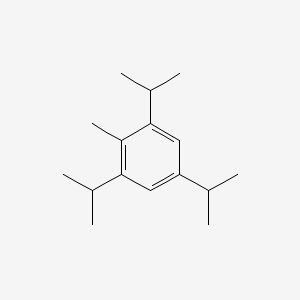

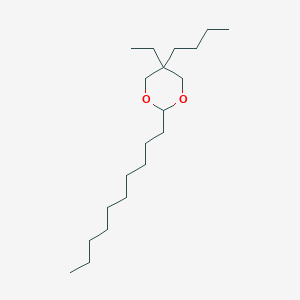
![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
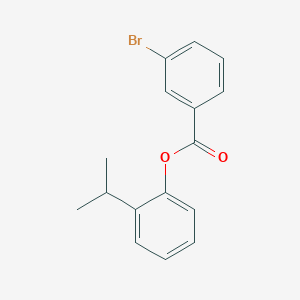
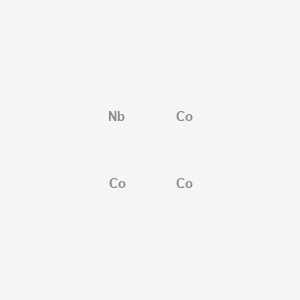


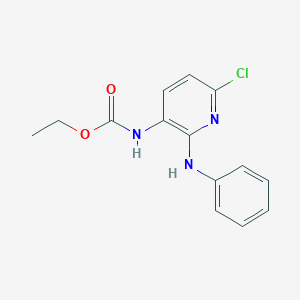

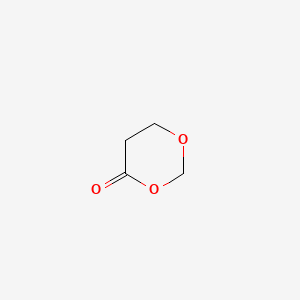
![1,3,5-tribromo-2-[(E)-2-(2,4,6-tribromophenyl)ethenyl]benzene](/img/structure/B14726430.png)
